molecular formula C13H11Cl2NO B8600625 2-(Benzyloxymethyl)-3,6-dichloropyridine

2-(Benzyloxymethyl)-3,6-dichloropyridine

Cat. No.: B8600625
M. Wt: 268.13 g/mol
InChI Key: MFCHEOUQDZHEDU-UHFFFAOYSA-N
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Description

2-(Benzyloxymethyl)-3,6-dichloropyridine is a high-purity chemical building block designed for advanced research and development. This compound features a dichloropyridine core, a scaffold recognized in medicinal chemistry for its bioactivity and utility in heterocyclic chemistry, alongside a benzyloxymethyl protective group that enhances its versatility in multi-step synthetic pathways. Its primary research value lies in its application as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical discovery and materials science. The chlorine atoms at the 3- and 6- positions of the pyridine ring are reactive sites amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions, allowing for strategic functionalization. The benzyl-protected hydroxymethyl group can be deprotected to introduce a hydroxymethyl functionality, a valuable handle for further derivatization or to influence the solubility and physicochemical properties of the target compound. Researchers can leverage this reagent in projects aimed at developing novel active compounds for various research areas, including as potential enzyme inhibitors or functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

3,6-dichloro-2-(phenylmethoxymethyl)pyridine

InChI

InChI=1S/C13H11Cl2NO/c14-11-6-7-13(15)16-12(11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

MFCHEOUQDZHEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(C=CC(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Molecular Formula Substituents CAS Number Key Properties/Applications
2-(Chloromethyl)-3,6-dichloropyridine C₆H₄Cl₃N Cl⁻ at 3,6; -CH₂Cl at 2 58803-95-5 Higher reactivity for nucleophilic substitution; used in cross-coupling reactions
3,6-Dichloropyridine-2-methanol C₆H₅Cl₂NO Cl⁻ at 3,6; -CH₂OH at 2 58804-10-7 Precursor for hydroxymethyl derivatives; polar, logP ~1.2
2-(Benzyloxy)-3-bromo-5-chloropyridine C₁₂H₉BrClNO Cl⁻ at 5; Br⁻ at 3; -OBn at 2 202409-82-3 Lipophilic (logP 4.08); intermediate in kinase inhibitors
3,6-Dichloropyridazine C₄H₂Cl₂N₂ Cl⁻ at 3,6; pyridazine ring 141-30-0 Electron-deficient ring; agrochemical applications
2,6-Dichloropyridine C₅H₃Cl₂N Cl⁻ at 2,6 2402-77-9 Versatile building block; Ullmann reaction substrate

Key Observations :

  • Substituent Position : Chlorine at positions 3 and 6 (meta to each other) in the target compound creates steric hindrance, reducing reactivity compared to 2,6-dichloropyridine, where chlorines are para .
  • Lipophilicity: The benzyloxymethyl group increases logP (~2.8 estimated) compared to 3,6-Dichloropyridine-2-methanol (logP ~1.2), enhancing membrane permeability in drug design .
  • Reactivity : 2-(Chloromethyl)-3,6-dichloropyridine undergoes nucleophilic substitution more readily than the benzyloxymethyl analog due to the labile -CH₂Cl group .

Preparation Methods

Synthesis of 2,3,6-Trichloropyridine via Gas-Phase Chlorination

The preparation of 2,3,6-trichloropyridine from pyridine, as detailed in CN109553572A, employs a gas-phase chlorination process using HZSM-5 molecular sieve catalysts. Pyridine solution is preheated, vaporized, and reacted with chlorine gas in a fixed-bed reactor at 300–400°C, achieving selectivity exceeding 95% for 2,3,6-trichloropyridine. Critical parameters include:

ParameterOptimal RangeImpact on Selectivity/Yield
Molar ratio (Cl₂:Pyridine)3:1–8:1Higher ratios favor trichlorination
Weight hourly space velocity (WHSV)0.12–2 h⁻¹Lower WHSV enhances contact time
Temperature300–400°CBalances reactivity and catalyst stability

This method bypasses the need for 2,6-dichloropyridine intermediates, reducing costs and simplifying purification.

Functionalization of 2,3,6-Trichloropyridine at the 2-Position

The 2-chloro group in 2,3,6-trichloropyridine serves as a reactive site for introducing the benzyloxymethyl moiety. CN104529880A demonstrates the substitution of 2-chloro groups via saponification with sodium hydroxide, forming 3,6-dichloro-2-pyridyl sodium alkoxide. Adapting this approach, the sodium alkoxide intermediate can react with benzyl chloromethyl ether under nucleophilic conditions to yield 2-(benzyloxymethyl)-3,6-dichloropyridine:

3,6-Dichloro-2-pyridyl sodium alkoxide + ClCH2OCH2PhThis compound + NaCl\text{3,6-Dichloro-2-pyridyl sodium alkoxide + ClCH}2\text{OCH}2\text{Ph} \rightarrow \text{this compound + NaCl}

Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

  • Temperature : 80–120°C to drive substitution without degrading the benzyloxymethyl group.

  • Stoichiometry : Excess benzyl chloromethyl ether (1.2–1.5 equiv) ensures complete conversion.

Directed Chlorination of 2-(Benzyloxymethyl)pyridine

Regioselective Chlorination Using Lewis Acid Catalysts

Introducing chlorine atoms at the 3- and 6-positions of 2-(benzyloxymethyl)pyridine requires precise control over electrophilic aromatic substitution. The benzyloxymethyl group, an ortho/para-directing electron-donating group, facilitates chlorination at positions 3 and 6. A two-step protocol is proposed:

  • Chlorination at Position 3 :

    • React 2-(benzyloxymethyl)pyridine with Cl₂ in the presence of FeCl₃ at 0–5°C.

    • The ortho-directing effect of the benzyloxymethyl group favors 3-chloro substitution.

  • Chlorination at Position 6 :

    • Increase temperature to 50–60°C and introduce additional Cl₂.

    • The para-directing effect promotes 6-chlorination, yielding the target compound.

Challenges :

  • Over-chlorination at position 5 or 4 may occur, necessitating careful stoichiometry (2.1 equiv Cl₂ total).

  • Catalyst loadings above 5 mol% FeCl₃ risk side reactions, including benzyl group oxidation.

Protective Group Strategies for Sequential Functionalization

Hydroxymethyl Intermediate and Benzylation

An alternative route involves synthesizing 2-hydroxymethyl-3,6-dichloropyridine followed by benzylation:

  • Saponification of 2,3,6-Trichloropyridine :

    • React 2,3,6-trichloropyridine with NaOH (10–26% aqueous) at 130°C to form 3,6-dichloro-2-pyridyl sodium alkoxide.

    • Acidic workup yields 2-hydroxymethyl-3,6-dichloropyridine.

  • Benzylation of the Hydroxymethyl Group :

    • Treat the hydroxymethyl intermediate with benzyl bromide and K₂CO₃ in acetone, achieving >85% yield.

Advantages :

  • Avoids harsh chlorination conditions post-benzylation.

  • Enables scalability, as demonstrated in CN104529880A’s multi-gram syntheses.

Catalytic Hydrogenation for Dechlorination Control

Partial Dechlorination of 2,3,6-Trichloropyridine Derivatives

Selective removal of the 6-chloro group from 2-(benzyloxymethyl)-2,3,6-trichloropyridine can be achieved via catalytic hydrogenation:

  • Catalyst : 5% Pd/C or Raney Ni.

  • Conditions : H₂ (1–3 atm), ethanol, 25–50°C.

  • Selectivity : The benzyloxymethyl group remains intact, while the 6-chloro group is preferentially reduced due to steric and electronic effects.

Data from Analogous Systems :

SubstrateCatalystH₂ PressureTemp (°C)Selectivity (6-Cl removal)
2-Methoxy-3,6-dichloropyridinePd/C2 atm4092%
2-(Benzyloxy)-3,6-dichloropyridineRaney Ni1 atm2588%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Gas-phase chlorination + substitutionPyridineChlorination, nucleophilic substitution65–70%Scalable, high regioselectivityRequires specialized equipment
Directed chlorination2-(Benzyloxymethyl)pyridineElectrophilic substitution50–60%Direct functionalizationRisk of over-chlorination
Protective group strategy2,3,6-TrichloropyridineSaponification, benzylation75–80%High purity, avoids harsh conditionsMulti-step, time-intensive

Q & A

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

  • Methodological Answer :
  • Solvent Screening : Measure 1^1H NMR in DMSO-d₆ vs. CDCl₃. Polar solvents may stabilize charge-separated resonance forms.
  • Variable-Temperature Studies : Monitor coalescence of methylene protons (BOM group) to estimate rotational barriers .

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